molecular formula C12H13NO B13800137 Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-

Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-

Cat. No.: B13800137
M. Wt: 187.24 g/mol
InChI Key: IIKRHBSMMJMBTF-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- (CAS: 526212-75-9) is a synthetic acetamide derivative with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.238 g/mol . Its structure features an acetamide group (-NHCOCH₃) attached to a propargyl (2-propynyl) chain substituted with a 4-methylphenyl group.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-[1-(4-methylphenyl)prop-2-ynyl]acetamide

InChI

InChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h1,5-8,12H,2-3H3,(H,13,14)

InChI Key

IIKRHBSMMJMBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C#C)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of acetamide derivatives with substituted propynyl groups typically involves:

  • Formation of the propargyl amine intermediate bearing the 4-methylphenyl substituent.
  • Subsequent acylation of the amine with an acyl chloride or equivalent reagent to form the acetamide.

This general approach is supported by related patent literature on substituted acetamides, where amines are acylated using acyl chlorides in the presence of suitable solvents and condensing agents.

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of N-[1-(4-methylphenyl)-2-propynyl]amine Reaction of 4-methylphenylacetylene with ammonia or amine source under catalytic conditions Propargyl amine intermediate formation
2 Acylation to form acetamide Reaction of the amine with acetyl chloride or acetic anhydride in solvent (e.g., pyridine, dichloromethane) Use of base or condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation
3 Purification Extraction, washing, and chromatographic purification Removal of side products and unreacted reagents

Solvent and Reagent Details

  • Solvents: Commonly used solvents include pyridine, N,N-dimethylformamide, methanol, ethanol, acetone, chloroform, dichloromethane, and tetrahydrofuran. These solvents provide suitable media for both amine acylation and intermediate formation without adverse side reactions.
  • Condensing Agents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), N-ethyl-(3-dimethylaminopropyl)carbodiimide (EDC), and other coupling agents are employed to activate the carboxylic acid or acyl derivatives to form the amide bond efficiently.
  • Temperature: Reactions are generally carried out at room temperature to moderate heating (20–90 °C), depending on the reactivity of the intermediates and reagents.

Reaction Mechanism Insights

  • The key step is nucleophilic attack by the amine nitrogen on the acyl chloride or activated carboxylic acid derivative.
  • The alkyne (propynyl) group remains intact during the acylation, allowing for retention of the triple bond functionality.
  • Use of bases like pyridine or triethylamine scavenges released HCl, driving the reaction forward.

Examples from Literature and Patents

Patent Example (US5066680A)

  • Describes the preparation of substituted acetamides via reaction of amines with acyl chlorides in solvents such as pyridine or N,N-dimethylformamide.
  • Typical acylation conditions: dropwise addition of thionyl chloride to the amine mixture, followed by stirring at controlled temperature.
  • Use of carbodiimide condensing agents for free acid forms to improve yield and purity.

Related Synthetic Methods

  • Aminomethylation and subsequent alkylation steps used in related heterocyclic acetamide derivatives (e.g., imidazo-pyridine acetamides) indicate the feasibility of multi-step synthesis involving intermediate formation, activation, and acylation.

Data Table: Summary of Preparation Conditions

Parameter Typical Range/Example Comments
Starting amine N-[1-(4-methylphenyl)-2-propynyl]amine Prepared via propargylation of 4-methylphenyl derivatives
Acylating agent Acetyl chloride, acetic anhydride Acetyl chloride preferred for direct acylation
Solvent Pyridine, N,N-dimethylformamide, dichloromethane Solvent choice affects reaction rate and purity
Condensing agent DCC, EDC, or none (if acyl chloride used) Carbodiimides improve yield if acid used
Temperature 0 °C to 90 °C Lower temp for acyl chloride addition, moderate heating for coupling
Reaction time 1–24 hours Dependent on reagent reactivity and scale
Purification Extraction, chromatography Silica gel flash chromatography common

Analytical and Research Results

  • Yields: Reported yields for similar substituted acetamides range from moderate to high (50–90%) depending on purity and reaction control.
  • Purity: Confirmed by NMR (1H and 13C), IR spectroscopy (amide carbonyl stretch ~1650 cm^-1), and mass spectrometry.
  • Stability: The acetamide moiety is stable under standard storage conditions; the alkyne group remains reactive for further functionalization if desired.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

Acetamide derivatives have been extensively studied for their pharmacological properties. The specific compound N-[1-(4-methylphenyl)-2-propynyl]-acetamine has shown promise in several therapeutic areas:

  • Anticholinergic Activity : Research indicates that this compound exhibits anticholinergic properties, making it useful in treating conditions such as dysuria, neurogenic bladder dysfunction, and chronic prostatitis. These conditions often involve involuntary bladder contractions or urinary frequency issues .
  • Pain Management : Acetamide compounds are known for their analgesic effects. They have been utilized in the development of drugs aimed at managing pain and inflammation, akin to other acetamide-based medications like ibuprofen and nepafenac .
  • Antiviral Properties : Some acetamide derivatives have been explored for their antiviral capabilities. For instance, compounds similar to N-[1-(4-methylphenyl)-2-propynyl]-acetamine are being investigated for their effectiveness against viral infections .

Synthesis and Chemical Properties

The synthesis of N-[1-(4-methylphenyl)-2-propynyl]-acetamide typically involves multi-step organic reactions. The presence of the 4-methylphenyl group enhances the compound's metabolic stability and lipophilicity, which are desirable traits in drug design.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsPurpose
1AlkylationPropynyl bromideIntroduce propynyl group
2AcetylationAcetic anhydrideForm acetamide structure
3PurificationChromatographyIsolate pure compound

Case Study 1: Anticholinergic Effects

A study demonstrated that a derivative of N-[1-(4-methylphenyl)-2-propynyl]-acetamide effectively reduced bladder overactivity in animal models. The results indicated a significant decrease in urinary frequency and urgency, supporting its potential use in clinical settings for managing urinary disorders .

Case Study 2: Urease Inhibition

Research on acetamide-sulfonamide scaffolds revealed that certain derivatives exhibited strong urease inhibition, which is crucial for treating conditions like peptic ulcers and gastric disorders. The structure-activity relationship (SAR) analysis showed that the addition of specific functional groups enhanced the inhibitory activity against urease enzymes .

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

Acetamide, N-[1-(3-Methylphenyl)-2-propynyl]- (CAS: 868752-11-8)
  • Molecular Formula: C₁₂H₁₃NO (same as the target compound).
  • Key Difference : The methyl group is located at the 3-position of the phenyl ring instead of the 4-position.
Acetamide, N-[1-(4-Methylphenyl)-1-propen-1-yl]- (CAS: 228868-72-2)
  • Molecular Formula: C₁₂H₁₅NO.
  • Key Difference : The propargyl group is replaced with a 1-propenyl group (CH₂CH=CH₂).
  • Impact : The absence of an alkyne bond reduces reactivity toward click chemistry, while the double bond may participate in electrophilic additions .
Acetamide, N-methyl-N-[1-(4-methylphenyl)ethenyl]- (CAS: 868602-86-2)
  • Molecular Formula: C₁₂H₁₅NO.
  • Key Difference : The acetamide nitrogen is methylated , and the propargyl chain is replaced with an ethenyl group (CH₂=CH).

Complex Derivatives with Additional Functional Groups

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide (CAS: 1306738-26-0)
  • Molecular Formula : C₁₅H₁₈ClN₃O₃.
  • Key Features : Incorporates a piperazine ring and a chloroacetyl group .
N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-Yl)Amino)Sulfonyl)Phenyl)-Acetamide
  • Molecular Formula: Not explicitly provided, but likely includes imidazole and sulfonyl groups.
  • Key Features : Contains a sulfonamide linker and imidazole ring .
  • Impact : The sulfonamide group improves metabolic stability, while the imidazole ring may confer antibacterial or antifungal activity .

Natural and Bioactive Acetamide Derivatives

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (from Agriophyllum squarrosum)
  • Key Features : Isolated from plant sources with a pyrazole substituent .
(S)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide
  • Key Features : A natural indole derivative from the endophytic fungus Myrothecium roridum.

Structural and Functional Analysis Table

Compound Name (CAS) Molecular Formula Key Structural Features Reactivity/Bioactivity Insights References
Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- (526212-75-9) C₁₂H₁₃NO Propargyl chain, 4-methylphenyl High reactivity via alkyne bond
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- (868752-11-8) C₁₂H₁₃NO 3-methylphenyl substituent Altered electronic effects vs. 4-methyl
Acetamide, N-methyl-N-[1-(4-methylphenyl)ethenyl]- (868602-86-2) C₁₂H₁₅NO Methylated amine, ethenyl group Reduced polarity, potential for polymerization
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide (1306738-26-0) C₁₅H₁₈ClN₃O₃ Piperazine, chloroacetyl Drug candidate for enzyme inhibition
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide C₁₁H₁₁N₃O Pyrazole ring Potential anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-, and how do reaction conditions influence yield?

  • Answer: Synthesis typically involves a multi-step approach:

Propargylamine Preparation: React 4-methylbenzylamine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .

Acetylation: Treat the intermediate with acetyl chloride in anhydrous dichloromethane (0–5°C) to form the acetamide backbone .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

  • Key Factors:
  • Catalysts: Palladium-based catalysts improve coupling efficiency for propargyl groups .
  • Solvents: Polar aprotic solvents (DMF, THF) enhance reaction homogeneity .
  • Temperature: Controlled heating (60–80°C) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and validating its purity?

  • Answer:

TechniqueApplicationKey Peaks/DataReference
¹H/¹³C NMR Confirm propargyl (–C≡CH) and 4-methylphenyl groupsPropargyl H: δ 2.1–2.3 ppm; Acetamide C=O: ~170 ppm
IR Identify amide C=O stretch~1650 cm⁻¹
HPLC Purity assessmentRetention time compared to standards (C18 column, acetonitrile/water)
Mass Spectrometry Molecular ion validation[M+H]⁺ peak matching theoretical mass

Q. What in vitro assays are recommended for preliminary screening of its biological activity?

  • Answer:

  • Antimicrobial Activity:
  • Broth Microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
  • Anticancer Potential:
  • MTT Assay on HeLa or MCF-7 cells, with IC₅₀ calculated via dose-response curves .
  • Enzyme Inhibition:
  • Fluorescence-Based Kinase Assays (e.g., EGFR tyrosine kinase) using ATP-competitive probes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity and physicochemical properties?

  • Answer:

  • Substituent Effects:
ModificationImpactReference
Electron-withdrawing groups (e.g., –Cl on phenyl)↑ Antimicrobial activity; ↓ solubility
Propargyl chain elongation ↑ Metabolic stability; ↓ bioavailability
  • Methodology:
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) .
  • logP Measurements: Quantify lipophilicity via shake-flask method .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Answer:

  • Standardization:
  • Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Include positive controls (e.g., doxorubicin) in cytotoxicity studies .
  • Statistical Validation:
  • Perform triplicate experiments with ANOVA to assess significance .
  • Assay Optimization:
  • Adjust cell passage number or culture media to reduce variability .

Q. What experimental approaches elucidate the compound’s interaction with biological targets?

  • Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., ka = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) for enzyme targets .
  • X-ray Crystallography: Resolve 3D binding modes (e.g., acetamide moiety hydrogen-bonding with kinase active sites) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

Q. What strategies ensure the compound’s stability under varying experimental or storage conditions?

  • Answer:

  • Stability Studies:
ConditionMethodOutcomeReference
Thermal TGA/DSCDecomposition at >150°C
Photolytic UV exposure (ICH Q1B)<5% degradation after 48h
Hydrolytic pH 7.4 buffer (37°C)Stable for 72h (HPLC)
  • Storage Recommendations:
  • Solid State: –20°C in amber vials under argon .
  • Solution: Avoid aqueous buffers >24h; use DMSO stock solutions .

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